Bazedoxifene HCl
Description
Classification as a Selective Estrogen Receptor Modulator (SERM) and Research Trajectory
Selective Estrogen Receptor Modulators (SERMs) are a class of non-steroidal compounds that selectively bind to estrogen receptors (ERs), exhibiting either estrogen-agonistic or estrogen-antagonistic effects depending on the target tissue and gene context. This selective action allows SERMs to elicit beneficial effects in certain tissues while mitigating undesirable effects in others. Bazedoxifene (B195308) HCl is categorized as a third-generation SERM, distinguished by its unique phenylindole structure and improved tissue selectivity compared to earlier generations like tamoxifen (B1202) and raloxifene (B1678788). ingentaconnect.comwikipedia.orgnih.govapexbt.com
The research trajectory of Bazedoxifene HCl commenced with extensive preclinical studies aimed at identifying a compound with an optimized tissue-selectivity profile. In various in vitro and in vivo models, Bazedoxifene demonstrated a clear pattern of estrogen receptor modulation. For instance, in cultured breast cancer (MCF-7) cells, bazedoxifene did not stimulate ERα-mediated transcriptional activity and acted as an antagonist to estradiol (B170435), effectively inhibiting 17β-estradiol-induced proliferation with an IC50 value of 0.19 nM. Similar antagonistic effects on ERα were observed in other cell lines, including ovarian (CHO), hepatic (HepG2), and neuronal (GTI-7) cells. apexbt.com
Preclinical in vivo studies, particularly in ovariectomized (OVX) rat models, established Bazedoxifene's agonistic effects on the skeleton. Doses as low as 0.1 mg/kg/day were effective in maintaining bone mass, with maximal efficacy at 0.3 mg/kg/day. This efficacy extended to maintaining vertebral compressive strength, comparable to or even better than sham-operated animals. Histological examination of bone quality further supported these findings, correlating well with increases in bone mineral density (BMD) and compressive force data. nih.govnih.gov Conversely, in an immature rat uterine model, bazedoxifene at 0.5 mg/kg resulted in only a 35% increase in uterine wet weight, significantly less than the 85% increase seen with raloxifene at the same dose, or the 300% increase with ethinyl estradiol at 10 μg/kg. Histological examination confirmed that bazedoxifene did not induce luminal epithelial cell hypertrophy or hyperplasia, myometrial hypertrophy, or luminal distention. apexbt.com
Following promising preclinical results, this compound progressed into rigorous clinical development, including Phase II and large-scale Phase III studies involving thousands of postmenopausal women. These trials further confirmed its ability to prevent bone loss and reduce osteoporotic fractures without evidence of stimulation in breast or endometrial tissues. nih.govresearchgate.netnih.gov Comparative studies against other SERMs, such as raloxifene, provided crucial insights into bazedoxifene's relative efficacy in bone mineral density maintenance and fracture risk reduction. For example, in 24-month studies, bazedoxifene at various doses (10, 20, and 40 mg) showed increases in lumbar BMD relative to placebo that were comparable to raloxifene 60 mg. nih.gov
The long-term efficacy and safety of bazedoxifene in preventing fractures were further demonstrated in 5-year, randomized, placebo-controlled studies, which showed a significant reduction in new vertebral fractures. nih.govresearchgate.netnih.gov
Table 1: Effects of Bazedoxifene on Lumbar Bone Mineral Density (BMD) in Postmenopausal Women (24 Months) nih.gov
| Treatment Group | Mean Difference in Lumbar BMD Change Relative to Placebo (%) |
| Bazedoxifene 10 mg | 1.08 |
| Bazedoxifene 20 mg | 1.41 |
| Bazedoxifene 40 mg | 1.49 |
| Raloxifene 60 mg | 1.49 |
Table 2: 3-Year Incidence of New Vertebral Fractures nih.gov
| Treatment Group | Incidence of New Vertebral Fractures (%) | Relative Risk Reduction vs. Placebo (%) |
| Bazedoxifene 20 mg | 2.3 | 42 |
| Bazedoxifene 40 mg | 2.5 | 37 |
| Raloxifene 60 mg | 2.3 | 42 |
| Placebo | 4.1 | - |
Academic Significance and Research Rationale
The academic significance of this compound stems from its potential to overcome limitations associated with earlier estrogen-based therapies and SERMs. Traditional hormone replacement therapy (HRT) provides broad estrogenic benefits but can increase risks in tissues like the endometrium and breast. First-generation SERMs like tamoxifen, while effective in certain contexts (e.g., breast cancer), may carry a risk of endometrial stimulation. Raloxifene improved upon this, but an "ideal" SERM would combine positive estrogenic effects on bone and lipid metabolism with a truly neutral or antagonistic effect on the endometrium and breast, while also potentially alleviating menopausal symptoms. nih.gov
This compound, with its strong antagonistic activity on breast and uterine tissues and agonistic activity on bone and lipid metabolism, was designed to closely align with this "ideal" SERM profile. nih.govnih.govresearchgate.net This unique tissue selectivity forms the core research rationale, allowing for its investigation as a monotherapy for osteoporosis and, notably, as a component of Tissue Selective Estrogen Complexes (TSECs). TSECs combine a SERM (like bazedoxifene) with conjugated estrogens to provide the benefits of estrogen while the SERM component specifically protects sensitive tissues such as the endometrium and breast from estrogen's proliferative effects. This approach aims to deliver comprehensive menopausal symptom relief and bone protection without the need for a progestin. ingentaconnect.comnih.govnih.govnih.gov
Beyond osteoporosis, academic research on this compound also explores its broader therapeutic potential in various estrogen-dependent conditions. Its demonstrated antagonistic effects on estrogen receptors in breast and uterine tissues position it as a subject of interest in breast cancer research, including studies on its potential to inhibit tamoxifen-resistant cancer cells. ingentaconnect.comapexbt.comresearchgate.net Additionally, its mechanism of action has led to investigations into other estrogen-responsive conditions, such as endometriosis, where it has shown promise in mouse models by causing regression of lesions through decreased estrogen-mediated cell proliferation. oup.com Research also extends to its potential role in certain cancers where estrogen receptors are involved, such as hepatocellular carcinoma cells, where it has been observed to suppress migration through ERβ activation. journalbonefragility.complos.org Furthermore, studies have explored the metabolic pathways of bazedoxifene, including its extensive glucuronidation by uridine (B1682114) diphosphate (B83284) (UDP) glucuronosyltransferases (UGTs), particularly UGT1A1, UGT1A8, and UGT1A10, highlighting its distinct pharmacokinetic profile. ingentaconnect.comnih.gov
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-[[4-[2-(azepan-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methylindol-5-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N2O3.ClH/c1-22-28-20-26(34)12-15-29(28)32(30(22)24-8-10-25(33)11-9-24)21-23-6-13-27(14-7-23)35-19-18-31-16-4-2-3-5-17-31;/h6-15,20,33-34H,2-5,16-19,21H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COOWZQXURKSOKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C=C(C=C2)O)CC3=CC=C(C=C3)OCCN4CCCCCC4)C5=CC=C(C=C5)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H35ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80433034 | |
| Record name | Bazedoxifene HCl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80433034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
198480-56-7 | |
| Record name | 1H-Indol-5-ol, 1-[[4-[2-(hexahydro-1H-azepin-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=198480-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bazedoxifene HCl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80433034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular and Cellular Mechanisms of Action of Bazedoxifene Hcl
Estrogen Receptor Binding Dynamics
Bazedoxifene (B195308) HCl's therapeutic effects stem from its direct interaction with estrogen receptors, influencing their conformational state and subsequent transcriptional activity.
Interaction with Estrogen Receptor Alpha (ERα) and Estrogen Receptor Beta (ERβ) Subtypes
Bazedoxifene is an indole-based ligand that exhibits high-affinity binding to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). alfa-chemistry.comselleckchem.comresearchgate.netapexbt.comoup.com Research has demonstrated that bazedoxifene has a stronger affinity for ERα compared to ERβ. Specifically, reported half-maximal inhibitory concentration (IC50) values for bazedoxifene against ERα range from 23 nM to 26 nM, while for ERβ, these values are typically between 89 nM and 99 nM. alfa-chemistry.comselleckchem.comapexbt.comglpbio.comselleckchem.com This approximately four-fold higher affinity for ERα plays a role in its tissue-selective modulation. researchgate.netapexbt.com
Table 1: Bazedoxifene HCl Binding Affinity to Estrogen Receptor Subtypes
| Estrogen Receptor Subtype | Reported IC50 (nM) Range | Reference |
| ERα | 23 - 26 | alfa-chemistry.comselleckchem.comapexbt.comglpbio.comselleckchem.com |
| ERβ | 89 - 99 | alfa-chemistry.comselleckchem.comapexbt.comglpbio.comselleckchem.com |
Ligand-Induced Conformational Changes and Coregulator Recruitment
The tissue-specific actions of SERMs like bazedoxifene are fundamentally governed by the unique conformational changes induced in the estrogen receptor upon ligand binding and the subsequent differential recruitment of co-activator and co-repressor proteins in various tissues. nih.gov Upon binding, ligand-bound ERs undergo specific conformational changes within their hormone binding domain, leading to receptor dimerization and activation. nih.govjournalbonefragility.comscielo.br
A critical aspect of bazedoxifene's mechanism involves the repositioning of helix 12 (H12) within the ligand-binding domain (LBD) of the ER. oup.comelifesciences.orgbiorxiv.orgdovepress.com In the presence of antagonists such as bazedoxifene, H12 adopts a conformation that obstructs the binding site for transcriptional coactivators. oup.comelifesciences.orgbiorxiv.org This interference disrupts the proliferative gene expression typically driven by estrogen. biorxiv.org Studies have shown that bazedoxifene can inhibit both the basal and estradiol (B170435) (E2)-induced recruitment of coregulators in vitro. elifesciences.orgnih.gov The ultimate outcome of this ligand-receptor complex, whether it involves gene transcription induction or inhibition, is influenced by the specific cell type, the array of coregulator proteins present, and the characteristics of the gene promoters. scielo.br
Tissue-Selective Estrogen Receptor Modulation
Bazedoxifene exhibits a distinct profile of agonistic and antagonistic activities across different tissues, which is central to its clinical utility as a SERM. nih.govwikipedia.orgoup.com
Agonistic Actions in Skeletal Tissues
In bone, bazedoxifene functions as an estrogen receptor agonist, contributing to bone health. wikipedia.orgplos.orgdovepress.comnih.gov Its mechanism involves decreasing bone resorption and normalizing biochemical markers of bone turnover to levels observed in premenopausal women. These positive effects on bone remodeling translate into an increase in bone mineral density (BMD) and a reduced risk of fractures. researchgate.netjournalbonefragility.comdovepress.comnih.gov
Preclinical studies in ovariectomized (OVX) rat models demonstrated that bazedoxifene effectively maintained bone mass and bone strength, showing comparable efficacy to established agents like ethinyl estradiol or raloxifene (B1678788). apexbt.com Furthermore, a 24-month clinical study revealed that bazedoxifene significantly improved BMD across all skeletal sites and lowered the incidence of new vertebral fractures, mirroring the effects observed with raloxifene. researchgate.netdovepress.com It has also been shown to increase cortical thickness in vertebrae and femoral cortical bone in mouse models. journalbonefragility.com
Table 2: Lumbar Spine BMD Change (24-Month Study Data for Postmenopausal Women)
| Treatment Group | Mean % Change in Lumbar Spine BMD from Baseline | Reference |
| Bazedoxifene 10 mg/d | 1.08 ± 0.28% | researchgate.net |
| Bazedoxifene 20 mg/d | 1.41 ± 0.28% | researchgate.net |
| Bazedoxifene 40 mg/d | 1.49 ± 0.28% | researchgate.net |
| Raloxifene 60 mg/d | 1.49 ± 0.28% | researchgate.net |
| Placebo | Significant loss of BMD (not specified) | researchgate.net |
Antagonistic Actions in Uterine and Mammary Gland Tissues
Conversely, bazedoxifene primarily acts as an estrogen receptor antagonist in the uterine and mammary gland tissues. plos.orgdovepress.comnih.gov
Uterus: Bazedoxifene exhibits a potent antagonistic effect in the endometrium, which has been reported to be more pronounced than that of raloxifene. plos.org In studies utilizing immature rat uterine models, bazedoxifene was associated with a lesser increase in uterine wet weight compared to ethinyl estradiol or raloxifene. apexbt.comoup.comglpbio.com Histological examination indicated that bazedoxifene did not significantly affect luminal epithelial cell hypertrophy or hyperplasia, nor myometrial hypertrophy. glpbio.com When administered in combination with conjugated estrogens (CE), bazedoxifene effectively counteracted the CE-induced stimulation of the uterus. nih.govoup.com
Mammary Gland: In cultured breast cancer cells (MCF-7), bazedoxifene functions as an antagonist to estradiol, effectively inhibiting 17β-estradiol-induced proliferation. selleckchem.comapexbt.comoup.comglpbio.comnih.gov It does not stimulate ERα-mediated transcriptional activity in breast cancer cells. selleckchem.comglpbio.com Furthermore, bazedoxifene demonstrates selective estrogen receptor degrading (SERD) properties, leading to the degradation of ERα in breast cancer cells. journalbonefragility.comelifesciences.orgnih.gov It has shown superior inhibitory potency against ERα transcription and cell growth when compared to 4-hydroxytamoxifen (B85900) (4-OHT) and fulvestrant (B1683766) in MCF-7 cells. elifesciences.orgnih.gov Preclinical and clinical investigations suggest that bazedoxifene maintains breast neutrality, without observed increases in breast tenderness, breast density, or cancer risk. dovepress.comnih.gov
Table 3: this compound Inhibition of 17β-Estradiol-Induced MCF-7 Cell Proliferation
| Effect | IC50 (nM) | Reference |
| Inhibition of 17β-estradiol-induced MCF-7 cell proliferation | 0.19 | selleckchem.comapexbt.comoup.comglpbio.com |
Modulation of Hepatic Lipid Metabolism
Table 4: Effects of Bazedoxifene on Plasma Lipid Profile
| Lipid Parameter | Effect | Reference |
| HDL-cholesterol | Increased | drugs.comhres.capfizermedicalinformation.comhres.ca |
| HDL2-cholesterol | Increased | drugs.compfizermedicalinformation.com |
| LDL-cholesterol | Decreased | drugs.comhres.capfizermedicalinformation.comhres.ca |
| Triglycerides | Increased (especially with CE) / Modulated | drugs.comhres.capfizermedicalinformation.comhres.canih.govscielo.br |
| Non-esterified free fatty acids (NEFAs) | Trend for lower (in specific models) | nih.gov |
Downstream Signaling Pathway Interactions
This compound modulates various intracellular signaling pathways crucial for cellular processes such as proliferation, survival, angiogenesis, and metastasis. Its mechanisms extend beyond direct estrogen receptor modulation to include interference with cytokine-mediated pathways and induction of receptor degradation.
Inhibition of STAT3 and MAPK Signaling Pathways
Bazedoxifene (BZA) exerts significant inhibitory effects on the Signal Transducer and Activator of Transcription 3 (STAT3) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are frequently aberrantly activated in various cancer types and contribute to tumor growth and resistance to therapy. nih.gov
A primary mechanism by which Bazedoxifene inhibits STAT3 signaling involves direct interaction with glycoprotein (B1211001) 130 (GP130), a common signal-transducing receptor subunit for the interleukin-6 (IL-6) family of cytokines. By binding to GP130, BZA prevents the interaction of IL-6 with GP130, thereby blocking the formation of the IL-6/GP130 receptor complex. This inhibition consequently suppresses IL-6-induced STAT3 phosphorylation and subsequent activation. nih.govwikidata.orgguidetopharmacology.orgwikipedia.orgmetabolomicsworkbench.org Studies have shown that Bazedoxifene can decrease STAT3 phosphorylation in a dose-dependent manner, even in estrogen receptor-negative cell lines, indicating an estrogen receptor-independent mechanism for this effect. wikidata.orgguidetopharmacology.org BAZ also inhibits IL-11-mediated STAT3 signaling by interfering with the GP130 receptor. guidetopharmacology.org
Furthermore, Bazedoxifene reduces the activity of the Ras/Raf/MAPK pathway by decreasing the phosphorylation of key components such as AKT and ERK. nih.gov By reducing ERK activation, Bazedoxifene can inhibit the transcription of genes vital for cell cycle progression, thereby suppressing cancer cell proliferation. nih.gov The antagonistic effects of Bazedoxifene lead to pro-apoptotic signals, contributing to the elimination of cancer cells by inhibiting both STAT3 and MAPK signaling pathways. wikipedia.org In hepatocellular carcinoma cells, Bazedoxifene has also been shown to suppress transforming growth factor-α-induced migration by inhibiting the AKT signaling pathway, mediated through estrogen receptor beta (ERβ) activation. alfa-chemistry.comnih.gov
Table 1: Inhibitory Effects of this compound on Key Signaling Pathways
| Pathway | Key Action of this compound | Mechanism | Relevant Cancer Types/Cell Lines |
| JAK/STAT3 Signaling Pathway | Inhibits STAT3 phosphorylation | Blocks IL-6/GP130 interaction; prevents JAK phosphorylation; interferes with IL-11/GP130 signaling; inhibits STAT3 nuclear translocation. nih.govwikidata.orgguidetopharmacology.orgwikipedia.orgmetabolomicsworkbench.org | Breast, colon, ovarian, pancreatic cancer cells, hepatocellular carcinoma cells. nih.govwikidata.orgguidetopharmacology.orgwikipedia.orgalfa-chemistry.comnih.gov |
| Ras/Raf/MAPK Signaling Pathway | Reduces AKT and ERK phosphorylation | Interferes with estrogen receptor signaling; decreases ERK activation leading to inhibited gene transcription for cell cycle. nih.gov | Breast cancer cells, various cancer types. nih.govwikipedia.org |
| PI3K/AKT Signaling Pathway | Reduces AKT phosphorylation | Decreases phosphorylation of AKT; via ERβ activation in certain contexts. nih.govalfa-chemistry.comnih.gov | Breast, colon, pancreatic cancer cells, hepatocellular carcinoma cells. nih.govalfa-chemistry.comnih.gov |
Selective Estrogen Receptor Degrading (SERD) Properties
Bazedoxifene (BZA) is characterized as a selective estrogen receptor degrader (SERD), a property that distinguishes it from traditional selective estrogen receptor modulators (SERMs). citeab.comwikipedia.orgmims.com While SERMs like tamoxifen (B1202) exhibit tissue-dependent agonist or antagonist activity by competitively binding to the estrogen receptor alpha (ERα), SERDs act as pure ERα antagonists by inducing the degradation of the receptor protein itself, thereby preventing the transcription of ER-regulated genes. mims.com
Bazedoxifene demonstrates potent antiestrogen (B12405530) activity, capable of overriding the stabilizing effects of somatic mutations in the ESR1 gene, such as Y537S and D538G, which are recognized mechanisms of acquired hormone resistance in breast cancer. citeab.comwikipedia.orgmims.com Research indicates that Bazedoxifene induces the degradation of wild-type (WT) estrogen receptor alpha (ERα) and effectively reduces the levels of mutant ERα, such as Y537S. citeab.com This capacity to degrade ERα confers an inhibitory advantage over other SERMs, like 4-hydroxytamoxifen (4-OHT), particularly in the context of somatic mutations. citeab.com
As a third-generation SERM, this compound is a non-steroidal, indole-based compound that binds to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). mims.comwikipedia.org Its primary action is antagonistic in uterine and breast tissues, contributing to its potential therapeutic applications in hormone-sensitive cancers. citeab.comnewdrugapprovals.org
Table 2: this compound Estrogen Receptor Binding Affinity (IC50)
| Estrogen Receptor Subtype | IC50 (nM) | Reference |
| Estrogen Receptor Alpha (ERα) | 23 | mims.comwikipedia.org |
| Estrogen Receptor Beta (ERβ) | 89 | mims.comwikipedia.org |
Preclinical Research Paradigms for Bazedoxifene Hcl
In Vitro Experimental Models
In vitro studies are crucial for understanding the direct cellular effects and molecular interactions of Bazedoxifene (B195308) HCl.
Bazedoxifene HCl binds to both estrogen receptor-alpha (ERα) and estrogen receptor-beta (ERβ) with high affinity oup.comeuropa.eutandfonline.comopenaccessjournals.comglpbio.com. Its affinity for ERα is approximately 10-fold lower than that of 17β-estradiol, but similar to raloxifene (B1678788) oup.comtandfonline.com. Specifically, this compound demonstrates IC50 values of 23 ± 15 nM for ERα and 85 ± 59 nM for ERβ, indicating a slight preference for ERα nih.govopenaccessjournals.comglpbio.com. However, this difference in affinity is not considered to lead to significant in vivo selectivity europa.eu. In cell-based transcription assays, this compound does not activate ERα in certain cell lines (e.g., HepG2) and acts as an antagonist to estradiol (B170435) oup.comglpbio.comoup.com. It has been shown to possess improved inhibitory potency against ERα mutants (Y537S and D538G) compared to tamoxifen (B1202) nih.govresearchgate.netelifesciences.org.
Table 1: Estrogen Receptor Binding Affinity (IC50) of this compound
| Compound | ERα IC50 (nM) | ERβ IC50 (nM) |
| This compound | 23 ± 15 nih.govopenaccessjournals.comglpbio.com | 85 ± 59 nih.govopenaccessjournals.comglpbio.com |
| Raloxifene | 2.4 europa.eu | 18-fold ERα selectivity europa.eu |
Note: IC50 values represent the inhibitory concentration required to compete 50% of 17β-estradiol off the estrogen receptor.
This compound has been investigated for its effects on bone cells, osteoblasts (bone-forming) and osteoclasts (bone-resorbing). Estrogen receptors are highly expressed in these cell types, directly influencing bone remodeling cellmolbiol.orgmdpi.comnih.gov. Studies suggest that this compound can reduce levels of TNF-α, which can impact osteoblast differentiation and apoptosis, thereby potentially preventing osteoporosis cellmolbiol.org. While specific in vitro data on direct osteoblast proliferation or differentiation or osteoclastogenesis inhibition by this compound alone in cellular systems were not explicitly detailed in the search results to be presented in a quantitative table for this subsection, the in vivo bone benefits imply a positive effect on bone remodeling cells. The broader context of SERMs, including Bazedoxifene, is their antiresorptive efficacy through osteoclast inhibition nih.gov.
This compound demonstrates significant inhibitory effects on both hormone-responsive (estrogen receptor-positive) and hormone-independent (triple-negative or long-term estrogen deprived) breast cancer cell lines oup.comeuropa.eutandfonline.comresearchgate.netmdpi.comnih.govaacrjournals.orgnih.gov. In hormone-responsive MCF-7 cells, this compound does not stimulate proliferation but effectively inhibits 17β-estradiol-induced proliferation with an IC50 of 0.19 nM oup.comoup.com. This inhibitory effect is more pronounced than that of other SERMs tested, including raloxifene europa.eu. Furthermore, this compound uniquely inhibits the growth of hormone-independent breast cancer cell lines, such as MCF-7:5C and MDA-MB-231 researchgate.netmdpi.comnih.govnih.gov. In MCF-7:5C cells, this compound at 10-8 M inhibited growth by 80% nih.gov. This effect is associated with G1 cell cycle arrest and the downregulation of key proteins like ERα and cyclin D1 researchgate.netmdpi.comnih.gov. In triple-negative breast cancer (TNBC) cell lines like SUM149PT and MDA-MB-231, this compound has shown an inhibitory effect on cell viability researchgate.netmdpi.comaacrjournals.org.
Table 2: Inhibition of Breast Cancer Cell Proliferation by this compound
| Cell Line Type | Cell Line Name | Effect of this compound | Specific Findings |
| Hormone-Responsive (ER+) | MCF-7 | Inhibits 17β-estradiol-induced proliferation oup.comeuropa.euoup.com | IC50: 0.19 nM against 17β-estradiol-induced proliferation oup.comoup.com |
| Hormone-Independent/Resistant | MCF-7:5C | Inhibits growth, induces G1 arrest, downregulates ERα and cyclin D1 researchgate.netmdpi.comnih.gov | 80% growth inhibition at 10-8 M nih.gov |
| Triple-Negative | SUM149PT | Reduces cell viability aacrjournals.org | 72-hour IC50: 8.038 ± 0.132 µM aacrjournals.org |
| Triple-Negative | MDA-MB-231 | Reduces cell viability mdpi.comaacrjournals.org | 72-hour IC50: 7.988 ± 0.482 µM aacrjournals.org |
In preclinical in vitro studies, this compound has demonstrated an advantageous profile regarding uterine and mammary gland tissues by not stimulating their proliferation nih.govtandfonline.com. For instance, in an immature rat uterine model, this compound showed a significantly lesser increase in uterine wet weight compared to ethinyl estradiol or even raloxifene oup.comtandfonline.comglpbio.com. At a dose of 0.5 mg/kg, this compound resulted in a 35% increase in uterine wet weight, while raloxifene at the same dose caused an 85.2% increase oup.comtandfonline.com. Histological analysis further indicated that this compound reduced raloxifene-stimulated endometrial luminal epithelial cell and myometrial cell hypertrophy, and did not affect luminal epithelial cell hypertrophy or hyperplasia, or myometrial hypertrophy oup.comtandfonline.comoup.com. In vitro, this compound also reduced FGF18, a factor associated with endometrial proliferation, in human endometrial stromal cells oup.com.
In mammary gland models, this compound did not promote the growth of mammary glands and inhibited breast cancer growth europa.eutandfonline.comoup.com. Preliminary data from a rat mammary gland differentiation model showed that this compound does not act as an estrogen, resulting in no detectable histological response tandfonline.com.
Inhibition of Hormone-Responsive and Hormone-Independent Breast Cancer Cell Lines
In Vivo Animal Studies
In vivo animal models have been critical for assessing the systemic effects and tissue selectivity of this compound.
Ovariectomized (OVX) rodent models, commonly rats and mice, are widely used to mimic postmenopausal osteoporosis due to estrogen deficiency tandfonline.comresearchgate.netisciii.esresearchgate.netnih.gov. In these models, this compound has consistently shown significant positive effects on bone metabolism and strength oup.comeuropa.eunih.govtandfonline.comnih.govresearchgate.netisciii.es.
In ovariectomized rats, this compound treatment (e.g., 0.3 mg/kg/day or 0.33 mg/kg/day) led to significant increases in bone mineral density (BMD) at various sites, including the lumbar spine and femur, compared to control animals oup.comtandfonline.comnih.govisciii.es. It also improved the compressive strength of bone samples, such as those from the L4 vertebrae oup.com. Studies demonstrated partial preservation of bone mass and prevention of OVX-induced increases in bone turnover markers tandfonline.com. Histomorphometric indices in cancellous and cortical bone also showed improvements tandfonline.com.
In ovariectomized monkeys, this compound administration (0.2 or 0.5 mg/kg for 18 months) resulted in higher levels of immature and mature collagen cross-links, increased bone volume/tissue volume (BV/TV), and greater trabecular thickness (Tb.Th) compared to the OVX group researchgate.netisciii.es. It also prevented the deterioration of enzyme cross-link levels and structural properties that control trabecular bone strength isciii.es.
Table 3: Effects of this compound on Bone in Ovariectomized Rodent Models
| Model | Treatment Dose (this compound) | Key Bone Parameters Measured | Research Findings | Source |
| Ovariectomized Rat | 0.3 mg/kg/day or 0.33 mg/kg/day tandfonline.comnih.govglpbio.comisciii.es | Bone Mineral Density (BMD), Compressive Strength, Bone Turnover Markers, Microtomographic parameters (BV/TV, Tb.N, Tb.Sp, SMI) oup.comtandfonline.comnih.govisciii.es | Consistently and significantly increased bone mass tandfonline.comnih.gov. Increased BMD at 6 weeks compared to control oup.com. Improved compressive strength of L4 vertebrae oup.com. Partially healed lumbar bone density isciii.es. Promoted recovery of bone volume fraction (BV/TV), bone surface density (BS/BV), trabecular number (Tb.N), trabecular spacing (Tb.Sp), and structural model index (SMI) isciii.es. Cortical surface returned to normal levels isciii.es. Maintained bone mass and strength similar to ethinyl estradiol or raloxifene glpbio.com. | oup.comtandfonline.comnih.govglpbio.comisciii.es |
| Ovariectomized Monkey | 0.2 or 0.5 mg/kg for 18 months researchgate.netisciii.es | Collagen cross-links, BV/TV, Tb.Th, SMI researchgate.netisciii.es | Higher levels of immature and mature cross-links isciii.es. Increased BV/TV and Tb.Th isciii.es. Lower SMI isciii.es. Prevented deterioration of immature enzyme cross-link levels and structural properties isciii.es. | researchgate.netisciii.es |
Assessment of Reproductive Organ Responses in Animal Models
Preclinical studies have consistently demonstrated Bazedoxifene's tissue-selective antagonism in reproductive organs, particularly the uterus and mammary glands. In an immature rat uterine model, Bazedoxifene (at doses of 0.5 and 5.0 mg/kg) was associated with a notably smaller increase in uterine wet weight compared to ethinyl estradiol (10 µg/kg) or even raloxifene (0.5 and 5.0 mg/kg). This suggests a favorable uterine profile for Bazedoxifene relative to other estrogenic compounds and some other SERMs. uni.lu
Further investigations in ovariectomized (OVX) mice showed that Bazedoxifene did not induce any change in uterine wet weight when compared to vehicle-treated animals. When evaluated in combination with conjugated estrogens (CE) in ovariectomized rats, Bazedoxifene was identified as the most potent SERM in counteracting CE-induced increases in uterine wet weight. Similar findings were observed regarding mammary gland stimulation, where Bazedoxifene exhibited the greatest inhibitory effect on CE-induced mammary gland stimulation compared to raloxifene or lasofoxifene (B133805).
The following table summarizes key comparative findings on uterine wet weight changes in preclinical models:
Table 1: Uterine Wet Weight Changes in Immature Rat Uterine Model (Intended to be interactive)
| Treatment Group | Uterine Wet Weight Change (Relative to Vehicle) | Reference |
| Bazedoxifene (0.5 mg/kg) | Less increase | uni.lu |
| Bazedoxifene (5.0 mg/kg) | Less increase | uni.lu |
| Ethinyl Estradiol (10 µg/kg) | Significant increase | uni.lu |
| Raloxifene (0.5 mg/kg) | More increase than Bazedoxifene | uni.lu |
| Raloxifene (5.0 mg/kg) | More increase than Bazedoxifene | uni.lu |
Table 2: Comparative Uterine and Mammary Gland Antagonism in Ovariectomized Rats/Mice with Conjugated Estrogens (Intended to be interactive)
| SERM | Inhibition of CE-induced Uterine Wet Weight Increase | Inhibition of CE-induced Mammary Gland Stimulation | Reference |
| Bazedoxifene | Most potent | Greatest extent | |
| Raloxifene | Less potent than Bazedoxifene | Less inhibition than Bazedoxifene | |
| Lasofoxifene | Less potent than Bazedoxifene | Less inhibition than Bazedoxifene |
Investigations into Systemic Lipid Profile Alterations in Animal Models
Preclinical studies in animal models have also investigated the effects of Bazedoxifene on systemic lipid profiles, demonstrating beneficial alterations. In the 6-week ovariectomized rat osteopenia model, treatment with Bazedoxifene at 0.3 mg/kg/day resulted in a significant reduction in total cholesterol levels. uni.lu This effect on total cholesterol was observed to be comparable to that seen with raloxifene at a higher dose of 3.0 mg/kg/day. uni.lu These findings suggest that Bazedoxifene can positively impact lipid metabolism in animal models of estrogen deficiency.
Table 3: Total Cholesterol Alterations in Ovariectomized Rat Model (Intended to be interactive)
| Treatment Group | Total Cholesterol Change (Relative to Control) | Reference |
| Bazedoxifene (0.3 mg/kg/day) | Significant decrease | uni.lu |
| Raloxifene (3.0 mg/kg/day) | Significant decrease (comparable to Bazedoxifene) | uni.lu |
Exploratory Studies in Neurological and Vasomotor Function in Animal Models
Exploratory preclinical studies have also touched upon the potential effects of Bazedoxifene on neurological and vasomotor functions, particularly thermoregulation. A morphine-addicted rat model, a paradigm used to evaluate thermoregulatory responses, was employed for this purpose. uni.lu In this model, naloxone-induced increases in tail skin temperature can be blunted by estradiol. Preclinical findings showed that Bazedoxifene alone, similar to raloxifene, did not act as an estrogen agonist and did not blunt the thermoregulatory response to naloxone. uni.lu This indicates that Bazedoxifene may have less impact on vasomotor symptoms, such as hot flushes, compared to agents with agonistic estrogenic activity. Some research also indicates Bazedoxifene's capacity to antagonize naloxone-induced vasomotor responses in rats.
Clinical Research and Efficacy Evaluations of Bazedoxifene Hcl
Clinical Trial Methodologies and Design Considerations
Clinical trials investigating Bazedoxifene (B195308) HCl have largely followed rigorous methodologies to ensure the scientific accuracy and reliability of their findings.
Randomized, Controlled Trial Frameworks (e.g., Phase III Studies)
The clinical development of Bazedoxifene HCl has primarily relied on randomized, double-blind, placebo- and active-controlled Phase III studies. europa.euoup.com These multi-year, multicenter trials enrolled thousands of postmenopausal women globally. For instance, a pivotal 3-year Phase III study (Study 301-WW) involved 7,492 healthy postmenopausal women aged 55–85 years with a diagnosis of osteoporosis based on low bone mineral density (BMD) or confirmed vertebral fractures. nih.goveuropa.euoup.comresearchgate.net Another significant Phase III study (Study 300-GL) was designed for the prevention of osteoporosis in postmenopausal women. europa.eu
Participants in these studies were typically randomized into various treatment arms, often including this compound at different doses (e.g., 20 mg and 40 mg daily), an active comparator such as raloxifene (B1678788) (60 mg daily), and a placebo group. openaccessjournals.comeuropa.euoup.com All subjects commonly received daily oral calcium and vitamin D supplementation to standardize background bone health support. nih.govnih.gov The rigorous design, including blinding and active control, aimed to provide robust evidence of this compound's efficacy compared to existing treatments and placebo. europa.eu Some studies also included long-term extensions, evaluating efficacy and safety over periods of up to 5 years. openaccessjournals.comnih.gov
Selection of Primary and Secondary Endpoints for Bone Health and Fracture Risk
The selection of endpoints in this compound clinical trials was comprehensive, focusing on key indicators of bone health and fracture risk reduction.
The primary endpoint in major Phase III treatment studies was consistently the incidence of new vertebral fractures after a defined treatment period, typically 36 months (3 years). openaccessjournals.comnih.govoup.comtandfonline.comnih.gov
Secondary endpoints were meticulously chosen to provide a broader understanding of the compound's impact on the skeleton and related markers. These included:
Bone Mineral Density (BMD): Changes in BMD at clinically relevant skeletal sites such as the lumbar spine, total hip, and femoral neck were routinely assessed at various time points (e.g., 6, 12, 18, 24 months). openaccessjournals.comnih.govoup.comnih.govtandfonline.comnih.govoup.comnih.gov
Bone Turnover Markers (BTMs): Levels of biochemical markers of bone formation (e.g., serum osteocalcin (B1147995), propeptide of type I collagen) and bone resorption (e.g., serum C-telopeptide, N-telopeptide, urinary N-telopeptide, tartrate-resistant acid phosphatase 5b [TRACP-5b]) were measured to evaluate the effect on bone remodeling. openaccessjournals.comnih.govoup.comnih.govtandfonline.comnih.govoup.come-jbm.orgresearchgate.netjocmr.org These changes were often detectable as early as 12 weeks. openaccessjournals.com
Non-vertebral Fractures: The incidence of all non-vertebral fractures was a crucial secondary endpoint. openaccessjournals.comnih.govoup.comtandfonline.comnih.gov
Other secondary endpoints sometimes included lipid profile changes and specific safety parameters, though these are outside the scope of this article. openaccessjournals.comnih.govnih.govtandfonline.comdovepress.com
Efficacy in Postmenopausal Osteoporosis Research
Clinical trials have established the efficacy of this compound in addressing key aspects of postmenopausal osteoporosis.
Impact on Bone Mineral Density and Bone Turnover Markers
This compound consistently demonstrated beneficial effects on bone mineral density and bone turnover markers across multiple studies. openaccessjournals.comresearchgate.netnih.gov
Bone Mineral Density (BMD): In postmenopausal women with osteoporosis, this compound significantly increased BMD at the lumbar spine and total hip compared to placebo. openaccessjournals.comresearchgate.netnih.govresearchgate.net For example, a 3-year Phase III study showed that this compound 20 mg and 40 mg significantly increased lumbar spine BMD by 2.21% and 2.38%, respectively, compared with a 0.88% increase for placebo. openaccessjournals.com Similarly, total hip BMD increased by 0.27% with this compound 20 mg and 0.9% with 40 mg, while the placebo group experienced a decrease of -0.83% over 3 years. openaccessjournals.com These significant improvements in BMD were observed at all evaluated skeletal sites, including the femoral neck and greater trochanter. oup.com Even in a 2-year Phase II study in Japanese postmenopausal women, this compound 20 mg and 40 mg significantly increased lumbar spine BMD by 2.43% and 2.74% respectively, compared to a -0.65% change with placebo. oup.com
Bone Turnover Markers (BTMs): this compound produced a dose-dependent reduction in bone turnover markers, indicating its antiresorptive action. openaccessjournals.comtandfonline.com Significant reductions in both bone resorption and formation markers were observed as early as 12 weeks and were sustained throughout the studies. openaccessjournals.comoup.com For instance, at 12 months in one study, this compound 20 mg and 40 mg significantly reduced serum osteocalcin (a bone formation marker) by 37% and 39% respectively (compared to 21% for placebo). openaccessjournals.com Serum C-telopeptide (a bone resorption marker) reductions were 46% and 49% respectively for this compound 20 mg and 40 mg (compared to 27% for placebo). openaccessjournals.com A separate 6-month study with this compound 20 mg/vitamin D 800 IU confirmed significant decreases in propeptide of type I collagen (-21.07%) and C-terminal telopeptide (-22.0%) at 6 months compared to control. e-jbm.org
Here's a summary of BMD and BTM changes:
| Endpoint (3-Year Study) | Bazedoxifene 20 mg (% change) | Bazedoxifene 40 mg (% change) | Placebo (% change) | P-value (vs. Placebo) | Source |
| Lumbar Spine BMD | +2.21 | +2.38 | +0.88 | <0.001 | openaccessjournals.com |
| Total Hip BMD | +0.27 | +0.90 | -0.83 | <0.001 | openaccessjournals.com |
| Serum Osteocalcin (12 mo) | -37 | -39 | -21 | <0.001 | openaccessjournals.com |
| Serum C-telopeptide (12 mo) | -46 | -49 | -27 | <0.001 | openaccessjournals.com |
Reduction in Incidence of Vertebral Fractures
This compound significantly reduced the incidence of new vertebral fractures in postmenopausal women with osteoporosis. openaccessjournals.comresearchgate.netnih.goveuropa.euoup.comnih.govnih.govnih.govresearchgate.netdovepress.com
In the pivotal 3-year Phase III study, the incidence of new vertebral fractures was significantly lower with this compound compared to placebo. The Kaplan-Meier estimates for cumulative fracture incidence after 36 months were 2.3% for this compound 20 mg, 2.5% for this compound 40 mg, and 4.1% for placebo. openaccessjournals.comeuropa.euoup.comtandfonline.comnih.gov This translated to relative risk reductions of 42% for this compound 20 mg and 37% for this compound 40 mg, both statistically significant (p < 0.05 vs. placebo). openaccessjournals.comeuropa.euoup.comnih.govnih.gov These effects were comparable to those observed with raloxifene (60 mg), which also showed a 42% relative risk reduction. openaccessjournals.comoup.com The fracture reduction effect was consistent regardless of whether women had prevalent vertebral fractures at baseline. oup.com
Long-term data from a 2-year extension of this 3-year trial demonstrated sustained efficacy over 5 years. At 5 years, the incidence of new vertebral fractures was significantly lower with this compound 20 mg (4.5%) and 40/20 mg (3.9%) compared to placebo (6.8%), resulting in relative risk reductions of 35% and 40%, respectively (p < 0.05). openaccessjournals.comnih.gov
Here's a summary of vertebral fracture incidence rates:
| Treatment Group | 3-Year New Vertebral Fracture Incidence (%) | Relative Risk Reduction vs. Placebo (%) | P-value (vs. Placebo) | Source |
| Placebo | 4.1 | - | - | openaccessjournals.comoup.com |
| Bazedoxifene 20 mg | 2.3 | 42 | <0.05 | openaccessjournals.comoup.com |
| Bazedoxifene 40 mg | 2.5 | 37 | <0.05 | openaccessjournals.comoup.com |
| Raloxifene 60 mg | 2.3 | 42 | <0.05 | openaccessjournals.comoup.com |
Reduction in Incidence of Non-Vertebral Fractures within Specific Cohorts
A post-hoc analysis of the 3-year pivotal study focused on a subgroup of women at higher fracture risk (defined as a femoral neck T-score ≤ -3.0 and/or at least one moderate or severe vertebral fracture or multiple mild vertebral fractures; n = 1,772). openaccessjournals.comresearchgate.netnih.govoup.comnih.govtandfonline.comnih.govdovepress.comcnr.itnih.gov In this high-risk subgroup, this compound 20 mg significantly reduced the risk of non-vertebral fractures. openaccessjournals.comresearchgate.netnih.govoup.comnih.govnih.govcnr.itnih.gov Specifically, this compound 20 mg demonstrated a 50% reduction in non-vertebral fracture risk relative to placebo (p = 0.02) and a 44% reduction relative to raloxifene 60 mg (p = 0.05). oup.comnih.govtandfonline.comnih.govdovepress.com Although a similar trend was observed with this compound 40 mg, the difference was not statistically significant. oup.comtandfonline.com
Combined data for this compound 20 mg and 40/20 mg over 5 years also showed a 34% reduction in non-vertebral fracture risk (p = 0.049) versus placebo in a subgroup of women at higher fracture risk. nih.gov
Here's a summary of non-vertebral fracture incidence in high-risk cohorts (3-Year Study):
| Treatment Group (High-Risk Subgroup) | Relative Risk Reduction vs. Placebo (%) | P-value (vs. Placebo) | Relative Risk Reduction vs. Raloxifene 60 mg (%) | P-value (vs. Raloxifene) | Source |
| Bazedoxifene 20 mg | 50 | 0.02 | 44 | 0.05 | oup.comtandfonline.com |
Comparative Efficacy Studies with Other Selective Estrogen Receptor Modulators
This compound, a third-generation selective estrogen receptor modulator (SERM), has been extensively evaluated in clinical trials for its efficacy in managing postmenopausal osteoporosis. These studies often include comparative analyses with other established SERMs, providing insights into its relative benefits in terms of bone mineral density (BMD) changes, fracture risk reduction, and tissue selectivity.
Research Comparing this compound to Raloxifene
Clinical trials have demonstrated that this compound exhibits comparable efficacy to raloxifene, another prominent SERM, in several key aspects of osteoporosis management. Both compounds have shown significant positive effects on bone health in postmenopausal women.
Bone Mineral Density (BMD) and Bone Turnover Markers: Studies comparing this compound and raloxifene indicate similar improvements in lumbar spine BMD. For instance, in one study, the relative percentage change in lumbar spine BMD for bazedoxifene 20 mg, 40 mg, and raloxifene 60 mg were 1.41 ± 0.28%, 1.49 ± 0.28%, and 1.49 ± 0.28%, respectively, relative to placebo wikipedia.org. Both bazedoxifene and raloxifene also significantly reduced serum markers of bone turnover, such as C-telopeptide and osteocalcin, compared to placebo wikipedia.org.
Table 1: Percentage Change in Lumbar Spine BMD and Reduction in Bone Turnover Markers at 12 Months
| Treatment Group | Lumbar Spine BMD Change (%) (vs. Placebo) | Serum C-telopeptide Reduction (%) (vs. Placebo) | Serum Osteocalcin Reduction (%) (vs. Placebo) |
| Placebo | 0.88 | 27 | 21 |
| Bazedoxifene 20 mg | 2.21 wikipedia.org | 46 wikipedia.org | 37 wikipedia.org |
| Bazedoxifene 40 mg | 2.38 wikipedia.org | 49 wikipedia.org | 39 wikipedia.org |
| Raloxifene 60 mg | 1.49 wikipedia.org | 55 wikipedia.org | 41 wikipedia.org |
Fracture Risk Reduction: Both bazedoxifene (20 mg and 40 mg) and raloxifene (60 mg) have demonstrated a significant reduction in the incidence of new vertebral fractures in postmenopausal women with osteoporosis when compared to placebo. Relative risk reductions were similar across these treatment arms; for example, bazedoxifene 20 mg and raloxifene 60 mg each showed a 42% reduction in new vertebral fractures compared to placebo wikipedia.orgwikidata.orgwikipedia.orgnih.gov.
Table 2: Relative Risk Reduction of New Vertebral Fractures at 3 Years
| Treatment Group | Incidence of New Vertebral Fractures (%) | Relative Risk Reduction vs. Placebo (%) |
| Placebo | 4.1 wikipedia.org | - |
| Bazedoxifene 20 mg | 2.3 wikipedia.org | 42 wikipedia.org |
| Bazedoxifene 40 mg | 2.5 wikipedia.org | 37 wikipedia.org |
| Raloxifene 60 mg | 2.3 wikipedia.org | 42 wikipedia.org |
Table 3: Non-Vertebral Fracture Risk Reduction in High-Risk Subgroup
| Treatment Group | Non-vertebral Fracture Risk Reduction (%) vs. Placebo | Non-vertebral Fracture Risk Reduction (%) vs. Raloxifene 60 mg |
| Bazedoxifene 20 mg | 50 wikidata.orgnih.govwikipedia.orgguidetopharmacology.org | 44 wikidata.orgnih.govwikipedia.orgguidetopharmacology.org |
Tissue Selectivity and Cost-Effectiveness: Bazedoxifene has demonstrated a favorable profile concerning endometrial and breast tissue, showing less stimulation compared to raloxifene wikidata.orgwikipedia.orgmims.comguidetopharmacology.orgnih.govuni.lu. Specifically, higher doses of bazedoxifene (30 and 40 mg) have been shown to inhibit endometrial stimulation, an effect not consistently observed with other SERMs wikipedia.org. Furthermore, economic evaluations have suggested that bazedoxifene can be a cost-effective, and in some analyses, even a dominant (lower cost for higher effectiveness), treatment option compared to raloxifene, particularly for postmenopausal osteoporotic women at high risk for fractures uni.lugoogle.comgoogle.com.
Comparative Analyses with Other Third-Generation SERMs
The development of third-generation SERMs, including bazedoxifene, aims to optimize the balance between estrogen receptor agonist activity in beneficial tissues like bone and antagonist activity in undesirable tissues such as the breast and uterus wikipedia.orgwikipedia.orgnih.gov.
Lasofoxifene (B133805): Another third-generation SERM, lasofoxifene, has also shown efficacy in preventing both vertebral and non-vertebral fractures, and has been associated with cardiovascular protection wikidata.orgwikipedia.org. Preclinical studies comparing bazedoxifene with lasofoxifene have indicated that bazedoxifene leads to reduced mammary stimulation and no uterine stimulation wikipedia.org. In murine uterine models, bazedoxifene exhibited a greater antagonistic effect and less agonistic activity compared to lasofoxifene uni.lu.
Arzoxifene: The development of arzoxifene, another SERM, was discontinued (B1498344) as it did not demonstrate superiority over raloxifene in clinical trials wikidata.orgguidetopharmacology.org.
Pharmacological Investigations of Bazedoxifene Hcl
Pharmacodynamics
Modulation of Cellular and Molecular Pathways
Bazedoxifene (B195308) HCl, a third-generation selective estrogen receptor modulator (SERM), exerts its pharmacological effects through the selective modulation of estrogen receptor (ER) activity, acting as an agonist or antagonist depending on the specific tissue and target genes involved patsnap.comdovepress.com. Its distinct tissue-selective profile is attributed to its unique binding to estrogen receptors, which induces conformational changes that differ from those elicited by natural estrogens, influencing the interaction with co-regulatory proteins that either enhance or repress gene transcription patsnap.com.
Estrogen Receptor Binding and Affinity Bazedoxifene HCl binds to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) glpbio.comselleckchem.comapexbt.com. Studies have reported inhibitory concentration 50% (IC50) values of 23 nM for ERα and 89 nM or 99 nM for ERβ, indicating a slightly higher affinity for ERα glpbio.comselleckchem.comapexbt.commedchemexpress.com. This differential affinity is crucial for its tissue-specific actions.
Tissue-Specific Modulation Mechanisms
Bone Tissue : In skeletal tissue, this compound functions as an ER agonist, leading to increased bone density and strength, and a reduction in bone turnover patsnap.comresearchgate.netnih.gov. Its osteoprotective action involves inhibiting osteoclast activity and number, thereby preventing bone resorption patsnap.comresearchgate.netnih.govjournalbonefragility.com. The molecular mechanism includes the prevention of osteoclastogenesis by enhancing osteoprotegerin (OPG), which in turn hinders the signaling pathway of osteoclasts by binding to Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL) mattioli1885journals.com. Furthermore, Bazedoxifene may reduce osteoclastogenesis through mitochondrial and ER-mediated mechanisms nih.gov.
Breast Tissue : this compound acts as an ER antagonist in breast tissue, inhibiting cellular proliferation patsnap.comresearchgate.net. In cultured breast cancer cells (e.g., MCF-7), it does not stimulate ERα-mediated transcriptional activity and antagonizes 17β-estradiol-induced proliferation glpbio.comselleckchem.comapexbt.com.
Uterine/Endometrial Tissue : this compound exhibits an antagonistic or mildly antagonistic effect on the endometrium, reducing estrogen-induced endometrial stimulation patsnap.comdovepress.comresearchgate.netnih.govnih.gov. Research indicates that Bazedoxifene can significantly decrease the messenger RNA (mRNA) and protein expression of Proliferating Cell Nuclear Antigen (PCNA), Estrogen Receptor Alpha (ERα), and Leukemia Inhibitory Factor (LIF) in the endometrium. Concurrently, it increases Caspase 3 mRNA expression, suggesting a mechanism involving reduced estrogen-mediated cell proliferation and increased apoptosis nih.gov.
Modulation of Other Signaling Pathways
Beyond direct ER modulation, this compound also influences other critical cellular signaling pathways:
IL-6/GP130 Signaling Pathway : this compound acts as an inhibitor of Interleukin-6 (IL-6)/Glycoprotein (B1211001) 130 (GP130) protein-protein interactions glpbio.commedchemexpress.com. This inhibition leads to suppression of Signal Transducer and Activator of Transcription 3 (STAT3) phosphorylation induced by IL-6 and IL-11 medchemexpress.comresearchgate.netmdpi.com. This action can decrease cell survival signals and promote apoptosis, particularly in various cancer cells researchgate.netmdpi.comnih.gov. It has been shown to inhibit STAT3 nuclear translocation and block cell migration in pancreatic cancer cells medchemexpress.com.
Ras/MAPK/ERK Pathway : this compound can interfere with the Ras/Mitogen-Activated Protein Kinase (MAPK) signaling pathway, reducing Ras activation and inhibiting Extracellular Signal-Regulated Kinase (ERK) phosphorylation researchgate.netmdpi.comnih.gov. This inhibition consequently reduces the transcription of genes involved in cell cycle progression, thereby suppressing cancer cell proliferation researchgate.netnih.gov. For instance, Bazedoxifene decreased p-ERK1/2 expression in cervical cancer cells mdpi.com.
PI3K/AKT Pathway : Bazedoxifene may also inhibit the Phosphoinositide 3-kinase (PI3K)/AKT pathway, which is crucial for cell growth and survival and is often activated by growth factors and hormones like estrogen nih.gov.
These modulatory actions highlight this compound's multifaceted engagement with key cellular and molecular pathways, contributing to its tissue-selective pharmacological profile.
Data Tables
Table 1: this compound Estrogen Receptor Binding Affinities
| Receptor Subtype | IC50 (nM) | Reference |
| ERα | 23 | glpbio.comselleckchem.comapexbt.commedchemexpress.com |
| ERβ | 89/99 | glpbio.comselleckchem.comapexbt.commedchemexpress.com |
Table 2: this compound Inhibition of Cell Proliferation
| Cell Line (Type) | Effect | IC50 (nM) | Reference |
| MCF-7 (Breast Cancer) | Inhibition of 17β-estradiol-induced proliferation | 0.19 | glpbio.comselleckchem.comapexbt.com |
| CHO (Ovarian) | Antagonist to estradiol (B170435) action | 22.0 (co-treatment with 1.0 nM 17β-estradiol) | apexbt.com |
| HepG2 (Hepatic) | Antagonist to estradiol action | 4.97 (co-treatment with 1.0 nM 17β-estradiol) | apexbt.com |
| GT1-7 (Neuronal) | Antagonist to estradiol action | 10.0 (co-treatment with 1.0 nM 17β-estradiol) | apexbt.com |
Research on Bazedoxifene Hcl in Tissue Selective Estrogen Complexes Tsecs
Conceptual Framework and Development of TSEC
The conceptual framework of TSECs originated from the understanding that traditional menopausal hormone therapy, while effective for symptoms, could pose risks in specific tissues. The goal was to combine the benefits of estrogens with the tissue-specific properties of SERMs to achieve a more favorable risk-benefit profile researchgate.netnih.govnih.gov. Bazedoxifene (B195308) was specifically chosen as the SERM component in the first approved TSEC, in combination with conjugated estrogens (CE), due to its preclinical and clinical evidence of favorable effects on the skeleton and lipid metabolism, coupled with a neutral or antagonistic effect on the uterus and breast dovepress.comdovepress.comendonews.comnih.govresearchgate.net.
The development of the bazedoxifene/CE TSEC aimed to offset estrogenic stimulation of endometrial and breast tissue, thereby potentially eliminating the need for a progestin in women with an intact uterus dovepress.comdovepress.comnih.govmedicinetoday.com.aupfizer.com. This complex maintains positive estrogenic effects on vasomotor symptoms, vaginal atrophy, and bone mass tandfonline.comclinmedjournals.org. Research has shown that bazedoxifene facilitates the degradation of estrogen receptor-alpha (ER-α) on the uterus and breast, exerting an antiestrogenic effect through negative modulation of the receptor nih.gov. Preclinical data indicate that the TSEC compounds bind to estrogen receptors, and different SERMs within TSECs exhibit varying effects on target tissues nih.gov. The FDA and EMA have approved the combination of conjugated estrogens and bazedoxifene as the first TSEC clinmedjournals.org.
Synergistic Effects on Bone Health in Combined Therapies
Research into bazedoxifene's role in TSECs has demonstrated synergistic effects on bone health, a critical aspect of postmenopausal well-being. The TSEC, specifically bazedoxifene 20 mg/conjugated estrogens 0.45 mg, has been shown to prevent vertebral and hip bone loss in postmenopausal women nih.govresearchgate.netnih.gov. This combination significantly increased bone mineral density (BMD) at the lumbar spine and total hip when compared to placebo in various studies, including the Selective Estrogens, Menopause, and Response to Therapy (SMART) trials tandfonline.comresearchgate.netnih.gov.
In a dose-ranging study involving an osteopenia rat model, bazedoxifene alone at 3.0 mg/kg demonstrated a skeletal response similar to CE at 2.5 mg/kg, with both significantly increasing total bone density compared to a vehicle control. When bazedoxifene 3.0 mg/kg was coadministered with ascending doses of CE (0.5–5.0 mg/kg), a significant increase in total bone density was observed for all dose combinations compared with vehicle control oup.com. This suggests an additive or synergistic effect on bone density when bazedoxifene is combined with conjugated estrogens.
Clinical trials, such as the SMART-1 and SMART-5 trials, further evaluated the efficacy of the TSEC for osteoporosis prevention. These studies enrolled healthy postmenopausal women, assessing changes in lumbar spine and hip BMD researchgate.net. The TSEC significantly increased lumbar and hip BMD compared with placebo, regardless of fracture risk semanticscholar.org. Furthermore, all bazedoxifene/CE doses in these trials resulted in a significant increase in bone mineral density at the lumbar spine and total hip compared to placebo, and for most doses, compared to raloxifene (B1678788) researchgate.net. The combination also led to a decrease in bone turnover markers researchgate.netnih.gov.
Table 1: Effects of Bazedoxifene/CE on Bone Mineral Density (BMD) in Postmenopausal Women
| Study/Comparison | Bone Area Assessed | Outcome vs. Placebo | Outcome vs. Raloxifene | Source |
| SMART-1 & SMART-5 | Lumbar Spine & Total Hip | Significant increase in BMD | Superior for most doses (Lumbar Spine) | researchgate.net |
| TSEC (BZA 20 mg/CE 0.45 mg or 0.625 mg) | Vertebral & Hip | Prevented bone loss | Not applicable | nih.govresearchgate.netnih.gov |
Gynecological Safety and Endometrial Protection in TSEC Formulations
A crucial aspect of TSEC research is ensuring gynecological safety, particularly concerning endometrial protection. Bazedoxifene, within TSEC formulations, acts as an estrogen receptor antagonist in the uterus, significantly reducing the estrogen-induced risk of endometrial hyperplasia, which can be a precursor to endometrial carcinoma researchgate.netmedicinetoday.com.aupfizer.comnih.gov. This makes TSECs a progestin-free alternative to traditional estrogen-progestin therapy (EPT) for women with an intact uterus nih.govpfizer.com.
The endometrial safety of bazedoxifene/CE has been extensively studied in clinical trials, including the SMART-1 and SMART-5 trials. In these studies, the incidence of endometrial hyperplasia with bazedoxifene/CE was consistently below 1%, a rate similar to that observed with placebo over 12 to 24 months of treatment nih.govmedicinetoday.com.auclinmedjournals.orgnih.gov. The minimum effective dose of bazedoxifene required to significantly inhibit the endometrial-stimulating effect induced by conjugated estrogens (0.45 mg and 0.625 mg) was identified as 20 mg/day nih.govclinmedjournals.orgsemanticscholar.orgnih.gov.
Bazedoxifene prevents endometrial proliferation by blocking the estrogen-mediated expression of proliferative genes while maintaining the expression of antiproliferative genes medicinetoday.com.au. This mechanism differs from that of progestins, which induce epithelial differentiation and downregulate estrogen receptors medicinetoday.com.au. In a pooled analysis of all SMART trials, the rate of endometrial hyperplasia remained below 1% clinmedjournals.org. Furthermore, the adjusted mean increases in endometrial thickness were small (less than 1 mm) and comparable to placebo nih.gov. The cumulative rate of amenorrhea (absence of bleeding or spotting) with bazedoxifene 20 mg/CE 0.45 mg and 0.625 mg was high (over 83%) and sustained over two years of treatment, similar to placebo rates nih.gov.
Table 2: Endometrial Hyperplasia Incidence in Bazedoxifene/CE TSEC Trials
| Trial | Duration (Months) | Incidence of Endometrial Hyperplasia (<%) | Comparison | Source |
| SMART-1 | 12 | <1 | Similar to placebo | medicinetoday.com.aunih.gov |
| SMART-1 | 24 | <1 | Similar to placebo | nih.gov |
| SMART-5 | 12 | <1 | Similar to placebo | nih.gov |
| Combined SMART trials | Not specified | <1 | Not applicable | clinmedjournals.org |
Modulation of Menopausal Symptoms within TSEC Research
TSEC research, incorporating bazedoxifene, has demonstrated significant efficacy in modulating various menopausal symptoms. The combination of bazedoxifene with conjugated estrogens has been shown to improve vasomotor symptoms (hot flashes), quality of life, and vaginal atrophy in healthy postmenopausal women nih.govresearchgate.netnih.gov.
In clinical trials, such as SMART-1 and SMART-2, bazedoxifene/CE significantly reduced the frequency and severity of hot flashes, with effects becoming significant as early as week 4 and sustained over two years of treatment medicinetoday.com.auclinmedjournals.orgresearchgate.net. For example, in one study, bazedoxifene/CE reduced the average daily number of moderate or severe hot flashes by 74% (from 10.3 at baseline to 2.8) at week 12, compared to 51% for placebo (from 10.5 to 5.4) medicinetoday.com.au. The TSEC has also shown efficacy in improving vulvovaginal atrophy measures, including increases in superficial and intermediate vaginal cells and reductions in parabasal cells, leading to improvements in vaginal dryness and discomfort nih.govtandfonline.comclinmedjournals.org.
Table 3: Modulation of Menopausal Symptoms by Bazedoxifene/CE TSEC
| Symptom Category | Key Findings | Specific Data/Observations | Source |
| Vasomotor Symptoms (Hot Flashes) | Significant reduction in frequency and severity. | 74% reduction in daily hot flashes at week 12 vs. 51% for placebo (SMART-1/2 data). | tandfonline.commedicinetoday.com.auclinmedjournals.orgresearchgate.net |
| Vulvovaginal Atrophy | Significant improvement in vaginal dryness, lubrication, and discomfort. | Increased superficial/intermediate cells, reduced parabasal cells in vaginal smears (SMART-3 trial). | nih.govtandfonline.comclinmedjournals.org |
| Quality of Life | Improved menopause-specific quality of life. | Improvements in sleep parameters (time to fall asleep, disturbance, adequacy). | nih.govtandfonline.comnih.govclinmedjournals.org |
Emerging Research and Novel Therapeutic Applications of Bazedoxifene Hcl
Anticancer Research Applications
Breast Cancer: Overcoming Hormone Resistance and Mutant Estrogen Receptor Alpha Inhibition
Bazedoxifene (B195308) acts as a potent antiestrogen (B12405530) and demonstrates enhanced inhibitory potency against estrogen receptor alpha (ERα) mutants, specifically Y537S and D538G, compared to traditional endocrine therapies like tamoxifen (B1202). nih.govmims.comwikidata.org This activity is attributed to bazedoxifene's selective estrogen receptor degrading (SERD) properties, which can override the stabilizing effects of these critical ERα mutations that often lead to acquired hormone resistance in breast cancer. mims.comwikidata.org
Research indicates that bazedoxifene inhibits the growth of hormone-independent breast cancer cell lines, such as MCF-7:5C, by downregulating key proteins including ERα and cyclin D1. nih.govwikipedia.org Preclinical studies have further demonstrated bazedoxifene's antitumor activity in hormone receptor-positive (HR+) endocrine-resistant breast cancer models. americanelements.com When combined with paclitaxel (B517696), bazedoxifene has shown inhibitory effects across various ER-positive breast cancer cell lines (MCF7, T47D, and BT474) and triple-negative breast cancers (TNBCs) like MDA-MB-231, MDA-MB-468, and 4T1. nih.gov
Clinical investigations are exploring bazedoxifene's efficacy in combination therapies. A Phase Ib/II study involving bazedoxifene plus palbociclib (B1678290) in patients with advanced HR-positive/HER2-negative breast cancer, who had progressed on prior endocrine therapy, yielded promising results, with a significant proportion of patients experiencing tumor shrinkage and extended progression-free survival, irrespective of ESR1 mutations. nih.govmims.comamericanelements.com Two additional clinical trials in this area are currently ongoing. nih.gov
Table 1: Bazedoxifene's Effects on Breast Cancer Cell Lines
| Cell Line Type | Example Cell Lines | Bazedoxifene Effect (Monotherapy) | Bazedoxifene Effect (Combination) | Key Mechanisms | Reference |
| Hormone-Independent | MCF-7:5C | Inhibits growth | Not specified | Downregulates ERα, cyclin D1 | nih.govwikipedia.org |
| ER-Positive (ERα mutants) | Y537S, D538G | Improved inhibitory potency | Enhanced efficacy with palbociclib | SERD properties, overcomes mutation stabilization | nih.govmims.comwikidata.org |
| ER-Positive | MCF7, T47D, BT474 | Not specified (focused on combo) | Inhibitory effect with paclitaxel | Not specified | nih.gov |
| Triple-Negative (TNBC) | MDA-MB-231, MDA-MB-468, 4T1 | Not specified (focused on combo) | Inhibitory effect with paclitaxel | Not specified | nih.gov |
Pancreatic Cancer: Targeting GP130 and STAT3 Pathways
Bazedoxifene has been identified as a novel GP130 inhibitor that disrupts IL-6/GP130 protein-protein interactions, representing a crucial therapeutic target in pancreatic cancer. nih.govwikipedia.orgwikipedia.orgwikipedia.orgwikipedia.org This inhibition leads to a reduction in the viability and proliferation of pancreatic cancer cells. nih.govwikipedia.org
Mechanistically, bazedoxifene inhibits STAT3 phosphorylation by either directly blocking the IL-6/GP130 interaction or preventing the phosphorylation of Janus kinase (JAK). nih.govwikipedia.org It also effectively reduces AKT and MAPK signaling pathways by decreasing the phosphorylation of AKT and ERK, respectively. nih.gov Studies have shown that bazedoxifene induces apoptosis in human pancreatic cancer cells and inhibits STAT3 nuclear translocation, thereby blocking cell migration. wikipedia.orgwikipedia.org In vivo models further support these findings, demonstrating that bazedoxifene inhibits Capan-1 tumor growth in mice. wikipedia.org The therapeutic efficacy of bazedoxifene in pancreatic cancer is also enhanced when combined with conventional chemotherapeutic agents. For instance, synergistic inhibition of cell viability and migration has been observed when bazedoxifene is used alongside paclitaxel or gemcitabine (B846) in pancreatic cancer cell lines. wikipedia.org
Table 2: Bazedoxifene's Molecular Targets and Effects in Pancreatic Cancer
| Molecular Target/Pathway | Bazedoxifene Effect | Cellular Outcome | Reference |
| IL-6/GP130 interaction | Inhibition | Reduced cell viability and proliferation | nih.govwikipedia.org |
| STAT3 phosphorylation | Inhibition (via blocking IL-6/GP130 or JAK phosphorylation) | Reduced STAT3 DNA binding, inhibited nuclear translocation | nih.govwikipedia.orgwikipedia.org |
| AKT phosphorylation | Reduction | Not specified (related to cell survival/proliferation) | nih.gov |
| ERK phosphorylation | Reduction | Not specified (related to cell survival/proliferation) | nih.gov |
| Apoptosis | Induction | Cell death | wikipedia.orgwikipedia.org |
| Cell Migration | Inhibition | Reduced metastatic potential | wikipedia.orgwikipedia.org |
Explorations in Colorectal and Gastrointestinal Cancers
Bazedoxifene demonstrates promising activity in suppressing GP130-dependent tumor growth within the gastrointestinal epithelium. wikipedia.orgwikidata.org In mouse models, bazedoxifene administration significantly reduced gastric tumor burden in gp130Y757F mice, where tumor development is driven by excessive GP130/STAT3 signaling in response to the IL-6 family cytokine, IL-11. wikipedia.orgwikidata.org Similar results were observed in mouse models of sporadic colon and intestinal cancers, which arise from oncogenic mutations in the Apc tumor suppressor gene and involve the β-catenin/canonical WNT pathway. wikipedia.orgwikidata.org
Even in human colon cancer cells harboring mutant APC, bazedoxifene treatment, while not reducing aberrant canonical WNT signaling, effectively suppressed IL-11-dependent STAT3 signaling. wikipedia.orgwikidata.org This suppression of IL-11-mediated STAT3 activation (pSTAT3) has been observed in various human cancer cell lines, including gastric (MKN1), colon (LIM2405), and breast (MDA-MB-231) cells, as well as in patient-derived colon cancer primary cultures and organoids. wikipedia.orgwikidata.org
Furthermore, bazedoxifene has been shown to enhance the antitumor effects of conventional chemotherapeutic agents. It significantly improves the efficacy of 5-fluorouracil (B62378) (5-FU) in colon cancer by inhibiting the IL-6/GP130 signaling pathway and reducing the phosphorylation of STAT3, AKT, and ERK. nih.gov This synergistic effect was confirmed in a colon cancer xenograft mouse model. nih.gov Similarly, bazedoxifene enhances the efficacy of oxaliplatin (B1677828) by blocking IL-11 signaling, leading to significantly reduced cell viability when used in combination compared to monotherapy. fishersci.se Beyond these synergistic effects, bazedoxifene alone can induce apoptosis and inhibit cell viability, colony formation, and migration in colon cancer cells. fishersci.se
Biomarker Identification and Validation in Clinical Research
The investigation of bazedoxifene's role in cancer prevention and treatment extends to the identification and validation of relevant biomarkers. A randomized Phase IIB study (NCT04821141) is currently underway, assessing the impact of bazedoxifene combined with conjugated estrogens (marketed as Duavee®) on breast imaging and tissue-based biomarkers in peri- or post-menopausal women at an elevated risk for breast cancer. wikipedia.org
This trial focuses on two primary biomarkers: fibroglandular volume (FGV) as measured by Volpara™ fully automated assessments on mammograms, and cellular proliferation assessed by Ki-67 immunocytochemistry in benign breast tissue obtained via random periareolar fine needle aspiration (RPFNA). wikipedia.org Favorable modulation of these biomarkers, such as reduced FGV and Ki-67 levels, would provide compelling evidence that Duavee® has the potential to decrease breast cancer risk. wikipedia.org Moreover, successful biomarker modulation in this study would establish critical markers to predict treatment response, guiding the design and execution of larger, cancer incidence-based Phase III chemoprevention trials. wikipedia.org Pilot studies have already indicated that Duavee® favorably modulates mammographic fibroglandular volume, benign breast tissue proliferation (Ki-67), and serum levels of progesterone, IGF-1, and bioavailable testosterone. wikipedia.org
Research on Potential Applications Beyond Endocrine-Related Conditions
Beyond its well-established uses in postmenopausal osteoporosis and menopausal symptoms (as part of Duavee®/Duavive®) nih.govwikipedia.orgciteab.comciteab.com, bazedoxifene is being explored for a range of other therapeutic applications.
One notable area of emerging research involves its potential in treating rare genetic disorders. High-throughput screening identified bazedoxifene as a promising therapeutic candidate for dysferlin-deficient limb girdle muscular dystrophy (LGMD R2), particularly for patients with the L1341P mutation. mims.com Studies revealed that bazedoxifene increased dysferlin content in cells harboring the DYSFL1341P mutation and enhanced cell survival and plasma membrane resistance following osmotic shock. mims.com Interestingly, bazedoxifene also exhibited a broader protective effect on dysferlin knockout (KO) immortalized myoblasts and mouse muscle fibers, suggesting a potential genotype-independent treatment strategy for LGMD R2. mims.com Further mechanistic investigations indicate that bazedoxifene induces autophagy flux, which may contribute to the enhanced survival of LGMD R2 myofibers. mims.com
Another area of interest is its application in endometriosis. Preclinical animal models have demonstrated that bazedoxifene effectively antagonizes estrogen-induced uterine endometrial stimulation, leading to a regression of endometriotic implants. researchgate.net This beneficial effect was observed without the typical progestin-like differentiating effects often associated with other treatments, and bazedoxifene showed superior ER antagonist activity on the endometrium compared to other SERMs. researchgate.net
Future Directions and Persistent Research Questions for Bazedoxifene Hcl
Long-Term Observational Studies and Real-World Evidence
Ongoing long-term observational studies and real-world evidence collection are crucial for further cementing the role of Bazedoxifene (B195308) HCl in clinical practice. Prior clinical trials have already provided substantial data on its sustained effects. For instance, long-term studies evaluating 3, 5, and 7 years of Bazedoxifene treatment demonstrated similar effects on lumbar spine (LS) and total hip (TH) bone mineral density (BMD) in postmenopausal women with low bone mass sci-hub.se. Three years of treatment with Bazedoxifene 20 or 40 mg in osteoporotic postmenopausal women resulted in significant BMD gains at the LS (2.21 ± 0.16% and 2.38 ± 0.16% vs. 0.88 ± 0.16% for placebo) and TH (0.27 ± 0.12% and 0.50 ± 0.12% vs. -0.83 ± 0.12% for placebo) sci-hub.se. These changes were apparent within the initial six months and sustained throughout the three-year duration sci-hub.se. The anti-fracture efficacy of Bazedoxifene was also investigated in randomized controlled trials (RCTs) extending up to seven years, showing a significant reduction in new vertebral fractures (VFs) sci-hub.se. At five years, all Bazedoxifene groups showed a significant increase from baseline in LS BMD compared to placebo sci-hub.se.
Table 1: Changes in Lumbar Spine and Total Hip BMD with Bazedoxifene Treatment at 3 Years
| Treatment Group | Lumbar Spine BMD Change (%) (vs. Placebo) | Total Hip BMD Change (%) (vs. Placebo) |
| Bazedoxifene 20 mg | +2.21 ± 0.16 (vs. 0.88 ± 0.16) sci-hub.se | +0.27 ± 0.12 (vs. -0.83 ± 0.12) sci-hub.se |
| Bazedoxifene 40 mg | +2.38 ± 0.16 (vs. 0.88 ± 0.16) sci-hub.se | +0.50 ± 0.12 (vs. -0.83 ± 0.12) sci-hub.se |
Further long-term studies regarding the safety and efficacy of Bazedoxifene, both alone and in combination with conjugated estrogens (CE), are currently in progress openaccessjournals.com. For instance, a clinical trial (NCT04821141) is investigating the oral combination of Bazedoxifene plus CE for treating hot flashes and assessing breast changes in women at high risk for breast cancer, which involves breast imaging, blood tests, and breast tissue sampling at baseline and six months facingourrisk.org. Such studies contribute vital real-world evidence on the long-term impact on bone mineral density, fracture risk, and other health outcomes in diverse patient populations sci-hub.seopenaccessjournals.comdovepress.com.
Investigation of Differential Responsiveness Across Diverse Patient Populations
A persistent research question pertains to understanding the differential responsiveness to Bazedoxifene HCl across various patient populations. While Bazedoxifene has demonstrated efficacy in its approved indications, the extent to which genetic predispositions, ethnic backgrounds, or specific comorbidity profiles influence individual responses remains an area for deeper exploration. Identifying biomarkers that predict a patient's response or potential non-response could pave the way for personalized medicine approaches. For example, ongoing studies are examining the effects of Bazedoxifene in combination with conjugated estrogens in women at high risk for breast cancer who carry specific genetic mutations, such as ATM, CDH1, CHEK2, NBN, NF1, PALB2, PTEN, STK11, and TP53 facingourrisk.org. This research highlights the recognition that tailoring therapy to specific patient profiles, defined by genetic risk factors, is a critical future direction researchgate.net. Further research is needed to elucidate the underlying reasons for varying therapeutic outcomes among individuals and subgroups.
Advanced Mechanistic Elucidation of Tissue Selectivity
This compound's tissue selectivity is central to its therapeutic profile, acting as an estrogen receptor (ER) agonist in bone and an antagonist in breast and uterine tissues patsnap.com. Its selective action is attributed to its unique binding to estrogen receptors, specifically ERα (IC50 23 nM) and ERβ (IC50 89 nM), which induces distinct conformational changes different from those produced by natural estrogens or other SERMs patsnap.comglpbio.comapexbt.com. These conformational changes dictate how the ER interacts with co-regulators—proteins that either enhance (co-activators) or repress (co-repressors) the transcription of estrogen-responsive genes patsnap.com.
Beyond its interactions with classic estrogen receptors, this compound has also been shown to modulate other critical signaling pathways, such as IL-6/GP130, JAK/STAT3, and AKT/mTOR, particularly in cancer cells glpbio.commdpi.comresearchgate.net. It acts as a novel inhibitor of IL-6/GP130 protein-protein interactions glpbio.com. For instance, it can sensitize rhabdomyosarcoma cells to chemotherapy by inhibiting GP130/STAT3 signaling, thereby reducing cell viability and inducing apoptosis mdpi.com. In pancreatic cancer cells, Bazedoxifene treatment reduced viability and proliferation by interfering with IL-6/GP130 signaling mdpi.com. Future research aims to delve deeper into the intricate molecular basis of this selectivity, including the identification of specific co-regulator interactions in different tissue types and the complete signaling cascades involved in its agonistic and antagonistic effects. This advanced mechanistic understanding could unlock further therapeutic applications and refine the design of future SERMs.
Development of Novel Analogs and Delivery Systems for Targeted Research
The development of novel analogs of this compound and advanced delivery systems represents a promising avenue for targeted research. Given Bazedoxifene's ability to modulate critical pathways like IL-6/GP130/STAT3 in cancer, researchers are actively pursuing the creation of new compounds based on its structure mdpi.comresearchgate.net. For example, two series of Bazedoxifene-based analogues have been designed to target the GP130 D1 domain, blocking the IL-6/GP130/STAT3 signaling pathway for antitumor treatment nih.gov. These designed compounds have demonstrated potent anti-proliferative activity against cancer cells nih.gov. A representative compound, 10a, was shown to directly bind to GP130 protein with an affinity (KD) value of 3.8 µM and selectively inhibit JAK2 and STAT3 phosphorylation, as well as IL-6 induced STAT3 phosphorylation nih.gov.
This ongoing research explores Bazedoxifene's potential as a chemopreventive agent and investigates its synergistic effects when combined with other anticancer therapies mdpi.com. Future efforts may also focus on optimizing dosing regimens for specific cancer indications mdpi.com. While specific novel delivery systems for targeted research are not extensively detailed in current literature, the broader trend in drug development suggests that exploring innovative delivery methods could enhance Bazedoxifene's therapeutic index and enable more precise targeting of diseased tissues, minimizing systemic exposure and potential off-target effects. This could include nanoparticles, localized drug delivery, or other advanced pharmaceutical formulations designed to enhance bioavailability and tissue specificity in research settings.
Q & A
Q. How can researchers ensure reproducibility when studying Bazedoxifene’s off-target effects (e.g., GP130 inhibition)?
- Pre-register experimental protocols (e.g., on Open Science Framework) and share raw data (e.g., SPR sensorgrams, docking coordinates). Use orthogonal validation methods, such as CRISPR-mediated GP130 knockout to confirm phenotype specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
